molecular formula C17H15FN2O3S B2648840 N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide CAS No. 868371-25-9

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide

Cat. No. B2648840
CAS RN: 868371-25-9
M. Wt: 346.38
InChI Key: QMERYBNZHZNYJY-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide, also known as FMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMB is a member of the benzothiazole family and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has been found to inhibit the activity of Akt and ERK, which are key regulators of cell survival and proliferation. Additionally, N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has been shown to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, leading to the activation of apoptotic pathways.
Biochemical and Physiological Effects:
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to the activation of apoptotic pathways. Additionally, N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has been found to induce oxidative stress and inhibit the activity of various enzymes involved in cellular metabolism.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide is its potent anti-cancer activity against various types of cancer cells. Additionally, N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide. One potential direction is the development of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide and its potential side effects. Furthermore, the development of novel synthesis methods for N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide could lead to improved yields and solubility.

Synthesis Methods

The synthesis of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-fluoro-3-methylbenzothiazole with potassium tert-butoxide to form an intermediate compound. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of palladium catalysts to produce N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide in high yields.

Scientific Research Applications

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity against various types of cancer cells. N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has been shown to induce cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation. Additionally, N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-20-15-13(18)5-4-6-14(15)24-17(20)19-16(21)10-7-11(22-2)9-12(8-10)23-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMERYBNZHZNYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.